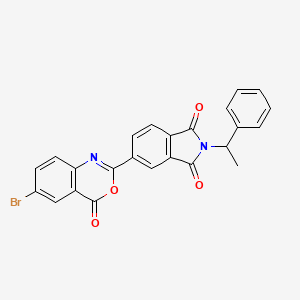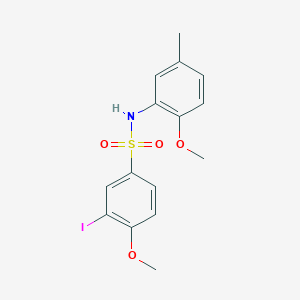![molecular formula C18H21N3O6S2 B4195885 4-[(methylsulfonyl)amino]-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B4195885.png)
4-[(methylsulfonyl)amino]-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide
Overview
Description
4-[(methylsulfonyl)amino]-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide, commonly known as MSABA, is a chemical compound that has gained significant attention in the scientific community for its potential applications in medicinal chemistry. MSABA is a sulfonamide-based compound that is structurally similar to other sulfonamide drugs, such as sulfamethoxazole and sulfadiazine. However, MSABA has unique properties that make it a promising candidate for the development of new drugs.
Mechanism of Action
The mechanism of action of MSABA is not fully understood, but it is believed to involve the inhibition of enzymes involved in various cellular processes. MSABA has been shown to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of pH balance in the body. It has also been shown to inhibit the activity of histone deacetylases, enzymes involved in the regulation of gene expression. These mechanisms of action may contribute to the anti-inflammatory, anti-cancer, and anti-bacterial properties of MSABA.
Biochemical and Physiological Effects
MSABA has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. This may contribute to its anti-inflammatory properties. MSABA has also been shown to induce cell cycle arrest and apoptosis in cancer cells, which may contribute to its anti-cancer properties. In addition, MSABA has been shown to inhibit the growth of bacteria by disrupting their cell membranes.
Advantages and Limitations for Lab Experiments
MSABA has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other drugs with similar properties. However, MSABA has some limitations for use in lab experiments. It has low solubility in water, which may limit its use in certain experiments. In addition, its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on MSABA. One area of research is the development of new drugs based on MSABA. MSABA has shown promising results in inhibiting cancer cell growth and inducing apoptosis, making it a potential candidate for the development of new anti-cancer drugs. Another area of research is the elucidation of the mechanism of action of MSABA. Understanding how MSABA works at the molecular level may lead to the development of more effective drugs based on this compound. Finally, research on the pharmacokinetics and toxicity of MSABA is needed to determine its suitability for use in humans.
Scientific Research Applications
MSABA has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties. MSABA has been tested against various cancer cell lines and has shown promising results in inhibiting cell growth and inducing apoptosis. It has also been shown to have potent anti-bacterial activity against several strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
properties
IUPAC Name |
4-(methanesulfonamido)-N-(4-morpholin-4-ylsulfonylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O6S2/c1-28(23,24)20-16-4-2-14(3-5-16)18(22)19-15-6-8-17(9-7-15)29(25,26)21-10-12-27-13-11-21/h2-9,20H,10-13H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVWQGSBXPPILIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(methylsulfonyl)amino]-N-[4-(morpholin-4-ylsulfonyl)phenyl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]acetamide](/img/structure/B4195818.png)

![N-(2-furylmethyl)-5-(2-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4195826.png)
![2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B4195829.png)
![N,N'-bis[2-(4-morpholinyl)ethyl]-1,2-hydrazinedicarbothioamide](/img/structure/B4195836.png)


![N,N-diisobutyl-N'-[2-(4-morpholinyl)-5-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B4195849.png)
![7-[chloro(difluoro)methyl]-N-[3-(1H-imidazol-1-yl)propyl]-5-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4195863.png)
![ethyl 4-({[4,5-dimethoxy-2-(methoxycarbonyl)phenyl]amino}carbonothioyl)-1-piperazinecarboxylate](/img/structure/B4195864.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]hexanamide](/img/structure/B4195870.png)
![3-[(3,4,5-trimethoxybenzoyl)amino]phenyl acetate](/img/structure/B4195880.png)
![N-1-adamantyl-2-[2-(benzylsulfonyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B4195889.png)
![N-butyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]benzamide](/img/structure/B4195905.png)